molecular formula C24H19NO4 B15026405 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide

Cat. No.: B15026405
M. Wt: 385.4 g/mol
InChI Key: FREDFEPWBYMSID-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a methoxybenzoyl group attached to a benzofuran ring, which is further connected to a methylbenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran ring. The methoxybenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methylbenzamide moiety is attached via an amide coupling reaction using 3-methylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl derivative.

    Reduction: Formation of benzyl alcohol derivative.

    Substitution: Formation of substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
  • N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide
  • Ethyl N-(4-methoxybenzoyl)glycylglycinate

Uniqueness

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of both methoxybenzoyl and methylbenzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide

InChI

InChI=1S/C24H19NO4/c1-15-6-5-7-17(14-15)24(27)25-21-19-8-3-4-9-20(19)29-23(21)22(26)16-10-12-18(28-2)13-11-16/h3-14H,1-2H3,(H,25,27)

InChI Key

FREDFEPWBYMSID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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